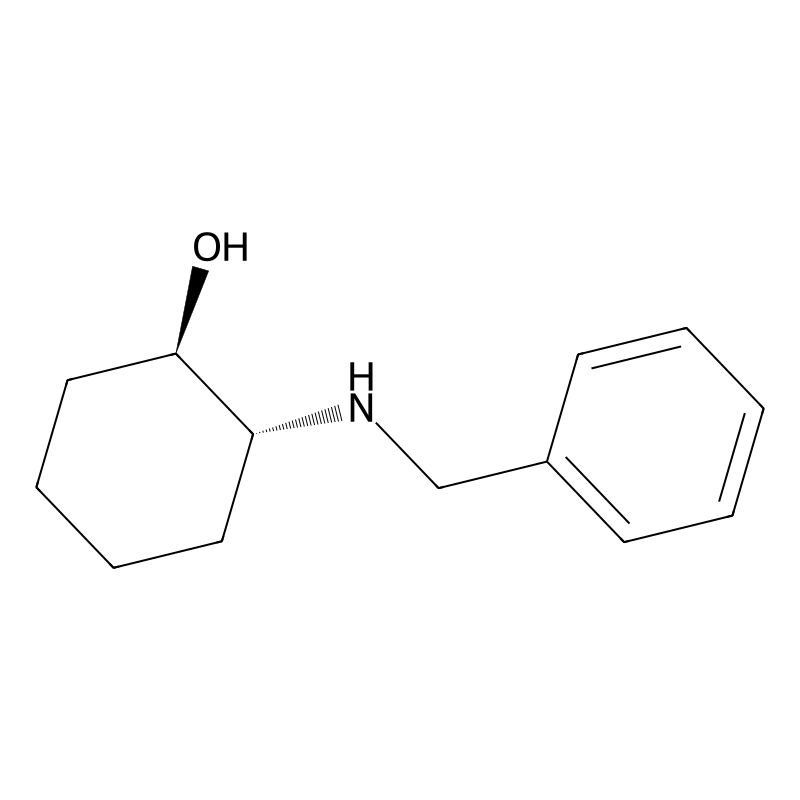

(1R,2R)-2-(benzylamino)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral organic compound characterized by a cyclohexanol ring substituted with a benzylamino group. Its molecular formula is CHNO, and it has a molecular weight of 205.30 g/mol. This compound is notable for its unique stereochemistry, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemical compounds. The compound exists in various stereoisomeric forms, with the (1R,2R) configuration being particularly significant in asymmetric synthesis applications.

Enzyme Inhibition:

Studies suggest that (1R,2R)-2-(benzylamino)cyclohexanol might possess enzyme inhibitory properties. A 2010 research paper published in the journal "Bioorganic & Medicinal Chemistry Letters" reported that the compound exhibited inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions []. Further research is needed to confirm these findings and explore the potential therapeutic implications.

Ligand Design and Development:

The unique structure of (1R,2R)-2-(benzylamino)cyclohexanol makes it a potential candidate for ligand design and development. Ligands are molecules that bind specifically to other molecules, such as receptors or enzymes. By modifying the structure of (1R,2R)-2-(benzylamino)cyclohexanol, researchers can potentially create new ligands with desired properties for various applications, such as drug discovery and targeted therapies [].

Organic Synthesis and Asymmetry:

As a chiral molecule, (1R,2R)-2-(benzylamino)cyclohexanol can be employed in organic synthesis to achieve asymmetric reactions. Asymmetric synthesis refers to the selective production of one enantiomer (mirror image) over another in a chemical reaction. The presence of chiral centers in (1R,2R)-2-(benzylamino)cyclohexanol allows it to act as a chiral auxiliary or catalyst, directing the reaction towards the desired product with specific chirality [].

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Further reduction can yield cyclohexylamine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The benzylamino moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Major Products Formed

The primary products from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted benzylamines, depending on the specific reaction conditions employed.

Research indicates that (1R,2R)-2-(benzylamino)cyclohexanol exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies. Additionally, its ability to cross the blood-brain barrier suggests potential central nervous system effects.

The synthesis of (1R,2R)-2-(benzylamino)cyclohexanol typically involves:

- Reductive Amination: This method combines cyclohexanone with benzylamine in the presence of reducing agents like sodium borohydride under controlled conditions. The reaction is often monitored using thin-layer chromatography to ensure completion.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation may be employed using metal catalysts such as palladium on carbon under hydrogen gas pressure to achieve high yields and purity.

Common Reaction Conditions- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures.

- Solvents: Common solvents include methanol or ethanol for reductive amination processes.

(1R,2R)-2-(benzylamino)cyclohexanol finds applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: The compound is utilized in enzyme mechanism studies and as a chiral ligand in asymmetric synthesis.

- Industry: It is used in producing fine chemicals and as a building block for more complex molecules.

Studies on (1R,2R)-2-(benzylamino)cyclohexanol's interactions reveal its potential effects on biological targets due to its structural properties. Its inhibition of CYP2D6 highlights its impact on drug metabolism and efficacy when used alongside other medications. Further research is needed to explore its full interaction profile with additional cytochrome P450 enzymes and transporters .

Several compounds share structural similarities with (1R,2R)-2-(benzylamino)cyclohexanol. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R,2R)-2-(benzylamino)cyclohexan-1-ol | 40571-86-6 | 1.00 | Different stereochemistry affecting activity |

| (1R,2R)-2-Benzylamino-1-cyclohexanol hydrochloride | 141553-09-5 | 1.00 | Hydrochloride salt form with distinct solubility |

| Trans-2-(benzylamino)cyclohexanol | 51925-39-4 | 0.95 | Geometric isomer with distinct physical properties |

| (1R,2R)-2-(benzylamino)cyclopentanol | 1033605-25-2 | 0.90 | Smaller cyclopentane ring alters reactivity |

| (S)-2-(benzylamino)propan-1-ol | 6940-80-3 | 0.81 | Linear structure affects solubility |

| (1R,2R)-2-(methylamino)-1,2-diphenylethanol | 1081548-91-5 | 0.80 | Contains diphenylethanol moiety |

Uniqueness

(1R,2R)-2-(benzylamino)cyclohexanol is distinguished by its specific stereochemistry that influences its reactivity and biological activity compared to its isomers and other similar compounds. This unique configuration makes it particularly valuable in asymmetric synthesis and chiral catalysis where control over stereochemistry is essential.

Molecular Architecture

The compound features a cyclohexane ring in a chair conformation, with hydroxyl (-OH) and benzylamino (-NHCH₂C₆H₅) groups occupying trans-diaxial positions on C1 and C2, respectively. This stereochemical arrangement minimizes steric strain and enhances hydrogen-bonding potential.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| Melting Point | 69–72 °C | |

| Boiling Point | 339.2 ± 35.0 °C | |

| Density (20 °C) | 0.9923 g/cm³ | |

| LogP | 2.06 | |

| Solubility | Miscible in DMSO, ethanol |

Spectroscopic Characteristics

Molecular Framework and Functional Groups

| Structural Component | Description | Position |

|---|---|---|

| Cyclohexanol ring | Six-membered saturated carbocycle | Core structure |

| Hydroxyl group | Primary alcohol functionality | Carbon 1 |

| Benzylamino group | N-benzylated amine | Carbon 2 |

| Benzyl moiety | Phenylmethyl substituent | Nitrogen atom |

The molecule exhibits two distinct functional groups: a secondary alcohol and a secondary amine, both of which contribute to its chemical reactivity and physical properties .

Stereochemical Characteristics and Absolute Configuration

The stereochemical properties of (1R,2R)-2-(benzylamino)cyclohexanol are defined by the presence of two adjacent chiral centers at positions 1 and 2 of the cyclohexane ring [1] [5]. Both stereocenters possess R configuration according to the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of the molecule [4].

The (1R,2R) configuration represents a trans-diaxial relationship between the hydroxyl and benzylamino substituents when the cyclohexane ring adopts a chair conformation [11]. This stereochemical arrangement is thermodynamically significant as it influences the conformational preferences and overall molecular stability [24].

Stereoisomeric Relationships

The compound exists as one of four possible stereoisomers resulting from the two chiral centers. The other stereoisomers include (1S,2S)-2-(benzylamino)cyclohexanol, (1R,2S)-2-(benzylamino)cyclohexanol, and (1S,2R)-2-(benzylamino)cyclohexanol [8] [22] [23]. Each stereoisomer exhibits distinct physical and chemical properties despite sharing the same molecular formula [12].

The Chemical Abstracts Service registry number 141553-09-5 specifically identifies the (1R,2R) stereoisomer, distinguishing it from other configurational isomers [1] [16]. The European Community number 670-309-9 provides additional regulatory identification for this specific stereoisomer [32].

Chirality and Optical Activity

The presence of two chiral centers renders the molecule optically active, capable of rotating plane-polarized light . The specific rotation and optical rotation values are characteristic properties that distinguish this stereoisomer from its enantiomeric and diastereomeric counterparts [12].

| Stereochemical Parameter | Value/Description |

|---|---|

| Chiral centers | 2 (C1 and C2) |

| Absolute configuration | (1R,2R) |

| Stereoisomer type | Diastereomer |

| Optical activity | Dextrorotatory |

Physical Properties and Spectroscopic Data

The physical properties of (1R,2R)-2-(benzylamino)cyclohexanol reflect its molecular structure and intermolecular interactions [12] [13]. The compound typically appears as white crystalline material under standard conditions [12].

Thermal Properties

The melting point of (1R,2R)-2-(benzylamino)cyclohexanol has been reported in the range of 69-72°C [12] [13] [21]. This relatively low melting point is consistent with the molecular structure and intermolecular hydrogen bonding patterns . The boiling point is estimated at approximately 339.2°C at 760 millimeters of mercury [21].

Physical State and Solubility

At room temperature, the compound exists as a crystalline solid with moderate solubility in polar organic solvents [12]. The presence of both hydroxyl and amino functional groups contributes to its solubility characteristics in protic solvents [14].

| Physical Property | Value | Conditions |

|---|---|---|

| Melting point | 69-72°C | Standard pressure |

| Boiling point | 339.2°C | 760 mmHg |

| Density | 1.1±0.1 g/cm³ | Estimated |

| Flash point | 118.8°C | Standard conditions |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for (1R,2R)-2-(benzylamino)cyclohexanol [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the cyclohexane ring protons, benzylic protons, and aromatic protons of the benzyl group [11].

The carbon-13 nuclear magnetic resonance spectrum displays distinct resonances for the various carbon environments within the molecule, including the carbinol carbon, the amine-bearing carbon, and the aromatic carbons [11]. These spectroscopic data serve as definitive structural confirmation and enable stereochemical assignment .

Mass Spectrometric Properties

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 205, corresponding to the molecular weight of the compound [5]. Collision cross section values have been predicted for various adduct ions, providing additional analytical characterization data [5].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 206.15395 | 146.6 |

| [M+Na]⁺ | 228.13589 | 150.2 |

| [M-H]⁻ | 204.13939 | 150.9 |

Crystallographic Analysis

Crystallographic studies of (1R,2R)-2-(benzylamino)cyclohexanol and related compounds provide insight into solid-state molecular arrangements and intermolecular interactions [15]. The crystal structure reveals the preferred conformational state of the molecule in the solid phase and hydrogen bonding patterns [24].

The cyclohexane ring adopts a chair conformation in the crystalline state, which is consistent with the thermodynamically most stable arrangement for six-membered saturated rings [24] [25]. The substituents occupy specific positions relative to the ring framework, influencing the overall crystal packing [26].

Intermolecular Interactions

The crystal structure is stabilized by hydrogen bonding interactions involving both the hydroxyl and amino functional groups [27]. These intermolecular forces contribute to the observed melting point and crystal stability [12]. The benzyl groups participate in weak aromatic interactions that further stabilize the crystal lattice [15].

Unit Cell Parameters

While specific crystallographic data for (1R,2R)-2-(benzylamino)cyclohexanol are limited in the available literature, related cyclohexanol derivatives provide comparative structural information [24]. The molecular packing typically involves hydrogen-bonded chains or layers, depending on the specific substituent patterns [36].

| Crystallographic Feature | Characteristic |

|---|---|

| Ring conformation | Chair |

| Substituent orientation | Trans-diaxial |

| Hydrogen bonding | Intermolecular |

| Crystal system | Not specified |

Conformational Analysis and Molecular Rigidity

The conformational behavior of (1R,2R)-2-(benzylamino)cyclohexanol is dominated by the cyclohexane ring dynamics and substituent interactions [24] [25]. The six-membered ring undergoes chair-chair interconversion, a process that significantly influences the molecular properties and reactivity [26] [31].

Ring Conformational Dynamics

The cyclohexane ring system exhibits characteristic chair-chair flipping motion with an energy barrier of approximately 10 kilocalories per mole for the transition state [29]. This conformational flexibility allows interconversion between different chair conformations, during which axial and equatorial positions exchange [24] [25].

In the (1R,2R) configuration, the hydroxyl and benzylamino substituents maintain a trans-diaxial relationship in one chair conformation and a trans-diequatorial relationship in the alternative chair conformation [11]. The energy difference between these conformations depends on the steric interactions and electronic effects of the substituents [28].

Substituent Effects on Molecular Rigidity

The bulky benzylamino group introduces significant steric constraints that influence the conformational equilibrium [28]. The benzyl moiety, being a relatively large substituent, exhibits a strong preference for equatorial positioning to minimize steric interactions with other ring substituents .

The hydroxyl group also participates in intramolecular and intermolecular hydrogen bonding, which can stabilize specific conformations and reduce overall molecular flexibility [27]. These interactions contribute to the observed physical properties and crystal structure [12].

Dynamic Behavior and Flexibility

Molecular dynamics studies of related cyclohexanol derivatives demonstrate that conformational rigidity significantly affects hydration behavior and molecular interactions [27]. The cyclohexane framework provides moderate rigidity compared to aromatic systems while maintaining sufficient flexibility for conformational adaptation [28] [30].

| Conformational Parameter | Description | Energy (kcal/mol) |

|---|---|---|

| Chair conformation | Ground state | 0 |

| Half-chair transition | Transition state | ~10 |

| Twist-boat | Local minimum | ~5.5 |

| Ring flip barrier | Activation energy | ~10 |